molecular formula C18H32O2 B013430 (Z,E)-7,11-Hexadecadien-1-yl acetate CAS No. 53042-79-8

(Z,E)-7,11-Hexadecadien-1-yl acetate

Cat. No.: B013430
CAS No.: 53042-79-8
M. Wt: 280.4 g/mol
InChI Key: BXJHOKLLMOYSRQ-WFKFFMJQSA-N
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Description

(Z,E)-7,11-Hexadecadien-1-yl acetate is a chemical compound that belongs to the class of pheromones, specifically used in insect communication. This compound is known for its role in the mating behavior of various insect species, acting as a sex pheromone that attracts males to females. It is characterized by its unique structure, which includes a 16-carbon chain with two double bonds in the Z and E configurations and an acetate functional group at the terminal position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,E)-7,11-Hexadecadien-1-yl acetate typically involves several steps, starting from simpler organic compounds. One common method includes the following steps:

    Formation of the Diene: The initial step involves the formation of the diene structure through a series of reactions such as Wittig or Horner-Wadsworth-Emmons reactions.

    Hydroboration-Oxidation: The diene is then subjected to hydroboration-oxidation to introduce the hydroxyl group at the desired position.

    Acetylation: Finally, the hydroxyl group is acetylated using acetic anhydride in the presence of a catalyst like pyridine to form the acetate ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include:

    Catalytic Hydrogenation: Using specific catalysts to control the formation of the Z and E double bonds.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Z,E)-7,11-Hexadecadien-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalysts like palladium on carbon (Pd/C) are often used for hydrogenation reactions.

    Substitution: Reagents such as sodium methoxide (NaOCH₃) can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield hexadecadienoic acid.

    Reduction: Can produce hexadecan-1-yl acetate.

    Substitution: Can result in various substituted esters.

Scientific Research Applications

(Z,E)-7,11-Hexadecadien-1-yl acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and synthetic methodologies.

    Biology: Plays a crucial role in the study of insect behavior and pheromone communication.

    Industry: Used in the formulation of pheromone traps for monitoring and controlling pest populations in agriculture.

Mechanism of Action

The mechanism of action of (Z,E)-7,11-Hexadecadien-1-yl acetate involves its interaction with specific olfactory receptors in insects. When released into the environment, the compound binds to these receptors, triggering a series of neural responses that lead to the attraction of male insects to the source of the pheromone. This process involves the activation of signal transduction pathways that ultimately result in mating behavior.

Comparison with Similar Compounds

Similar Compounds

    (Z,E)-9,12-Tetradecadienyl acetate: Another insect pheromone with a similar structure but different double bond positions.

    (Z,Z)-7,11-Tetradecadienyl acetate: Similar in function but with both double bonds in the Z configuration.

Uniqueness

(Z,E)-7,11-Hexadecadien-1-yl acetate is unique due to its specific double bond configuration and its effectiveness in attracting certain insect species. This specificity makes it a valuable tool in pest management and ecological studies.

Properties

IUPAC Name

[(7Z,11E)-hexadeca-7,11-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7,10-11H,3-5,8-9,12-17H2,1-2H3/b7-6+,11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJHOKLLMOYSRQ-WFKFFMJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCC=CCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CC/C=C\CCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3032410
Record name (7Z,11E)-Hexadeca-7,11-dien-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3032410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53042-79-8
Record name (Z,E)-7,11-Hexadecadienyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53042-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gossyplure (Z,E)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053042798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7Z,11E)-Hexadeca-7,11-dien-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3032410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GOSSYPLURE, (Z,E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FG77051CT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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